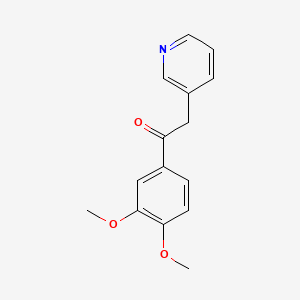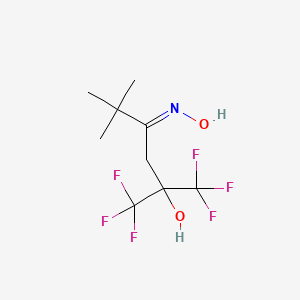
1,1,1-Trifluoro-2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)heptan-4-one, oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)heptan-4-one, oxime is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups and an oxime functional group makes it a compound of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)heptan-4-one, oxime typically involves the reaction of 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and distillation to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)heptan-4-one, oxime can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .
Applications De Recherche Scientifique
1,1,1-Trifluoro-2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)heptan-4-one, oxime has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)heptan-4-one, oxime involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. The oxime group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione: A related compound with similar trifluoromethyl groups but lacking the oxime functionality.
1,1,1-Trifluoro-2,4-pentanedione: Another fluorinated diketone with different structural features.
Hexafluoroacetylacetone: A compound with six fluorine atoms and a different carbon backbone.
Uniqueness
1,1,1-Trifluoro-2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)heptan-4-one, oxime is unique due to the presence of both trifluoromethyl groups and an oxime functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
101564-55-0 |
|---|---|
Formule moléculaire |
C9H13F6NO2 |
Poids moléculaire |
281.20 g/mol |
Nom IUPAC |
(4E)-1,1,1-trifluoro-4-hydroxyimino-5,5-dimethyl-2-(trifluoromethyl)hexan-2-ol |
InChI |
InChI=1S/C9H13F6NO2/c1-6(2,3)5(16-18)4-7(17,8(10,11)12)9(13,14)15/h17-18H,4H2,1-3H3/b16-5+ |
Clé InChI |
IWRDYOHQIDLBRZ-FZSIALSZSA-N |
SMILES isomérique |
CC(C)(C)/C(=N/O)/CC(C(F)(F)F)(C(F)(F)F)O |
SMILES canonique |
CC(C)(C)C(=NO)CC(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



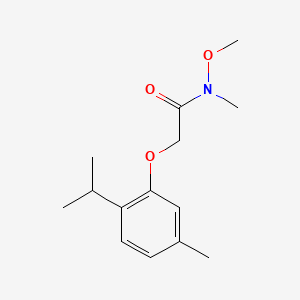
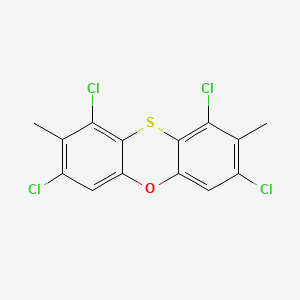
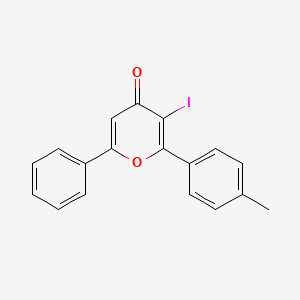
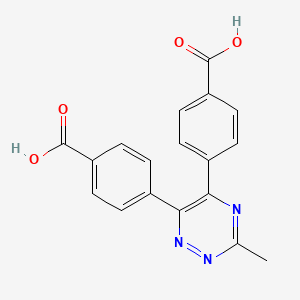
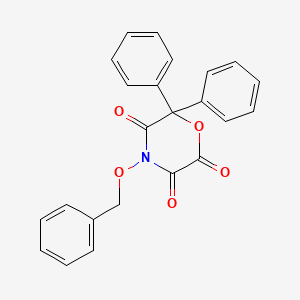
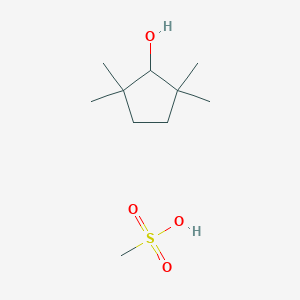

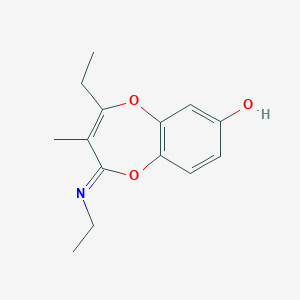
![N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide](/img/structure/B14332390.png)
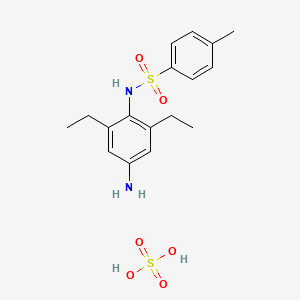
![Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-](/img/structure/B14332406.png)
![4-[4-(4-Fluorophenoxy)phenyl]-4-oxobut-2-enoic acid](/img/structure/B14332411.png)
